Cas no 58718-48-2 (1,9-DINITROPHENAZINE)
1,9-DINITROPHENAZINE structure
Product Name:1,9-DINITROPHENAZINE
CAS No:58718-48-2
MF:C12H6N4O4
MW:270.200441837311
CID:948941
PubChem ID:151557
Update Time:2025-04-19
1,9-DINITROPHENAZINE Chemical and Physical Properties
Names and Identifiers
-
- 1,9-DINITROPHENAZINE
- 1,9-Dinitrophenazin
- 1,9-Dinitro-phenazin
- 1,9-dinitro-phenazine
- AC1L46KX
- AG-G-08004
- C12H6N4O4
- CCRIS 3018
- CTK1H0571
- h1-6H
- LS-188664
- UBAQDYYJIKENDK-UHFFFAOYSA-
- InChI=1/C12H6N4O4/c17-15(18)9-5-1-3-7-11(9)14-12-8(13-7)4-2-6-10(12)16(19)20/h1-6H
- SCHEMBL23199862
- DTXSID70207423
- 58718-48-2
- UBAQDYYJIKENDK-UHFFFAOYSA-N
- AKOS025146449
- DB-311583
-
- Inchi: 1S/C12H6N4O4/c17-15(18)9-5-1-3-7-11(9)14-12-8(13-7)4-2-6-10(12)16(19)20/h1-6H
- InChI Key: UBAQDYYJIKENDK-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC2C1=NC1C(=CC=CC=1N=2)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 270.03898
- Monoisotopic Mass: 270.03890469g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 117Ų
Experimental Properties
- PSA: 112.06
1,9-DINITROPHENAZINE Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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